Methyl {[(benzyloxy)carbonyl]amino}(phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl {[(benzyloxy)carbonyl]amino}(phenyl)acetate is a chemical compound with the molecular formula C17H17NO4 and a molecular weight of 299.329 g/mol . It is often used in organic synthesis and research due to its unique structure and reactivity.
Preparation Methods
The synthesis of Methyl {[(benzyloxy)carbonyl]amino}(phenyl)acetate typically involves the reaction of glycine methyl ester with benzyl chloroformate in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which is then converted to the final product. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl {[(benzyloxy)carbonyl]amino}(phenyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it to amines or alcohols, depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
Methyl {[(benzyloxy)carbonyl]amino}(phenyl)acetate is utilized in various scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of Methyl {[(benzyloxy)carbonyl]amino}(phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, depending on the context of its use. The pathways involved may include enzymatic catalysis or receptor binding, leading to the desired biochemical or pharmacological effects .
Comparison with Similar Compounds
Methyl {[(benzyloxy)carbonyl]amino}(phenyl)acetate can be compared with similar compounds such as:
Ethyl {[(benzyloxy)carbonyl]amino}acetate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 2-{[(benzyloxy)carbonyl]amino}-6-[(tert-butoxycarbonyl)amino]hexanoate: A more complex structure with additional functional groups.
Ethyl {[(benzylamino)carbonyl]amino}acetate: Contains a benzylamino group instead of a benzyloxy group
Properties
Molecular Formula |
C17H17NO4 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
methyl 2-phenyl-2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C17H17NO4/c1-21-16(19)15(14-10-6-3-7-11-14)18-17(20)22-12-13-8-4-2-5-9-13/h2-11,15H,12H2,1H3,(H,18,20) |
InChI Key |
XLCNUVWZZAARLI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.